N1-2-Pyridinylethanediamide
Overview
Description
N1-2-Pyridinylethanediamide, also known as N(1),N(2)-Di(2-pyridinyl)ethanediamide, is a chemical compound with the molecular formula C12H10N4O2. It is characterized by the presence of two pyridinyl groups attached to an ethanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-2-Pyridinylethanediamide typically involves the reaction of pyridine-2-carboxylic acid with ethylenediamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N1-2-Pyridinylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinyl groups can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridinyl groups.
Reduction: Reduced forms of the ethanediamide backbone.
Substitution: Substituted pyridinyl derivatives.
Scientific Research Applications
N1-2-Pyridinylethanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N1-2-Pyridinylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity. Additionally, the pyridinyl groups can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
- N,N-di(4-pyridinyl)ethanediamide
- N(1),N(2)-bis(2-hydroxyphenyl)ethanediamide
- N(1)-benzyl-N(2)-(2-(diethylamino)ethyl)ethanediamide
Comparison: N1-2-Pyridinylethanediamide is unique due to the presence of two pyridinyl groups, which confer specific chemical and biological properties. Compared to its analogs, it exhibits distinct reactivity patterns and binding affinities, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-pyridin-2-yloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)7(12)10-5-3-1-2-4-9-5/h1-4H,(H2,8,11)(H,9,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYTTXXZHJQZQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200761 | |
Record name | Ethanediamide, 2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52781-00-7 | |
Record name | Ethanediamide, 2-pyridinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052781007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanediamide, 2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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